h-Val-allyl ester p-tosylate
CAS No.: 88224-02-6
Cat. No.: VC21541386
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88224-02-6 |
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Molecular Formula | C15H23NO5S |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 4-methylbenzenesulfonate;[(2S)-3-methyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium |
Standard InChI | InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Standard InChI Key | HSIRKDASFUCGOZ-FJXQXJEOSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC=C)[NH3+] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+] |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+] |
Chemical Structure and Properties
Molecular Structure and Composition
h-Val-allyl ester p-tosylate, also known by its CAS number 88224-02-6, consists of two component parts: (S)-Allyl 2-amino-3-methylbutanoate (the protected valine) and p-toluenesulfonic acid, which forms a salt with the amino group of the valine moiety. The compound has a molecular formula of C₁₅H₂₃NO₅S and a molecular weight of 329.4 g/mol . The chemical structure features the characteristic branched side chain of valine, with the carboxyl group protected by an allyl group, while the amino group exists as a salt with p-toluenesulfonic acid.
The IUPAC name of this compound is 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate, reflecting its composition as a salt between the protected amino acid and the sulfonic acid . The compound contains one defined stereocenter at the alpha carbon of the valine residue, which is in the S configuration, corresponding to the natural L-form of valine.
Physical and Chemical Properties
h-Val-allyl ester p-tosylate presents as a white powder with distinctive physicochemical properties that make it suitable for its applications in peptide chemistry. Table 1 summarizes the key physical and chemical properties of this compound.
The compound exhibits moderate solubility in polar organic solvents such as methanol, while its solubility in water is limited. The presence of the tosylate counterion enhances the crystallinity of the compound, contributing to its stability during storage and handling in laboratory settings.
Structural Identifiers and Nomenclature
Various chemical identifiers are used to unambiguously specify h-Val-allyl ester p-tosylate in chemical databases and literature. These identifiers are essential for accurate retrieval of information and ensuring chemical specificity in research and industry applications.
The compound is registered with several synonyms and identifiers:
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InChI: InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
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SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C@@HN
Common synonyms include:
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L-Valine allyl ester p-toluenesulfonate salt
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H-Val-OAl.TosOH
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(S)-Allyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate
Synthesis and Preparation
Synthetic Routes
The synthesis of h-Val-allyl ester p-tosylate typically follows established protocols for amino acid protection. The primary synthetic route involves the esterification of L-valine with allyl alcohol under acidic conditions, followed by salt formation with p-toluenesulfonic acid. This two-step process yields the desired compound with high stereochemical purity.
The general synthetic pathway can be described as follows:
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Esterification: L-valine reacts with allyl alcohol in the presence of an acid catalyst (typically thionyl chloride or hydrogen chloride) to form the allyl ester.
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Salt formation: The resulting amino ester is treated with p-toluenesulfonic acid in an appropriate solvent (often diethyl ether or acetone), leading to precipitation of the tosylate salt.
This synthetic approach ensures the preservation of the stereochemical integrity at the alpha carbon of valine, which is crucial for the compound's applications in peptide synthesis where stereochemical purity is essential.
Quality Control and Characterization
Quality control of h-Val-allyl ester p-tosylate typically involves a combination of analytical techniques to ensure purity and structural integrity. High-performance liquid chromatography (HPLC) is commonly employed to assess chemical purity, while optical rotation measurements confirm the stereochemical integrity of the compound. The expected optical rotation value of [α]20/D +5.5±1° (c = 1% in methanol) serves as a quality indicator .
Additional characterization methods may include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis for composition validation
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Infrared spectroscopy for functional group identification
Applications in Peptide Synthesis
Integration in Solid-Phase Peptide Synthesis
Structure-Activity Relationships
Comparison with Other Protected Valine Derivatives
h-Val-allyl ester p-tosylate represents one of several protected forms of valine used in peptide chemistry. The allyl ester protection strategy offers distinct advantages and limitations compared to other common protecting groups such as methyl, benzyl, or tert-butyl esters.
Table 2 compares h-Val-allyl ester p-tosylate with other protected valine derivatives:
Protected Valine Form | Advantages | Limitations | Deprotection Conditions |
---|---|---|---|
h-Val-allyl ester p-tosylate | Orthogonal to Boc/Fmoc chemistry; Mild deprotection | Sensitivity to certain nucleophiles | Pd(0) or Rh(I) catalysts, mild conditions |
h-Val-methyl ester | Inexpensive; Easy to prepare | Harsh deprotection conditions | Strong base (saponification) |
h-Val-benzyl ester | Stable to acid/base; UV detectable | Can undergo transesterification | Hydrogenolysis (H₂, Pd/C) |
h-Val-tert-butyl ester | Highly acid-labile; Orthogonal to Fmoc | Bulky; Can affect coupling efficiency | Moderately strong acids (TFA) |
Structural Effects on Reactivity
The structural features of h-Val-allyl ester p-tosylate directly influence its reactivity in peptide synthesis and other chemical transformations. Key structure-reactivity relationships include:
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The branched side chain of valine introduces steric hindrance around the alpha carbon, which can affect coupling efficiency during peptide bond formation.
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The allyl ester group provides a balance between stability and reactivity, making it resistant to many reaction conditions while remaining selectively cleavable.
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The tosylate counterion enhances crystallinity but can affect solubility in certain solvents, potentially influencing reaction kinetics.
Understanding these structure-activity relationships is crucial for optimizing reaction conditions and designing effective synthetic strategies involving h-Val-allyl ester p-tosylate.
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